molecular formula C21H26N2O B1360477 2,5-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-17-0

2,5-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1360477
CAS No.: 898783-17-0
M. Wt: 322.4 g/mol
InChI Key: FQXLVZSJMRIPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-17-0) is a benzophenone derivative characterized by a dimethyl-substituted benzophenone core and a 4-methylpiperazinomethyl group at the 2' position. Its molecular formula is C21H26N2O, with a molecular weight of 322.45 g/mol.

These features make it relevant to pharmaceutical and catalytic research, particularly in contexts where electronic or steric modifications influence activity .

Properties

IUPAC Name

(2,5-dimethylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-8-9-17(2)20(14-16)21(24)19-7-5-4-6-18(19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXLVZSJMRIPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643878
Record name (2,5-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-17-0
Record name Methanone, (2,5-dimethylphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods

In industrial settings, the production of 2,5-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2,5-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The piperazine ring in the compound can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of benzophenone derivatives with variations in substituent positions. lists four structural analogs (CAS: 898788-74-4, 898783-73-8, 898783-19-2, 898788-77-7) differing in the placement of the 4-methylpiperazinomethyl group (2', 3', or 4') and dimethyl substitution (2,5- vs. 2,6-dimethyl). Below is a detailed comparison:

Table 1: Structural and Hypothesized Properties of Analogs

CAS Number Substituent Positions (Benzophenone Core) Piperazinomethyl Position Molecular Formula Key Hypothesized Properties
898783-17-0 2,5-dimethyl 2' C21H26N2O Moderate lipophilicity; enhanced H-bonding due to 2' piperazine placement
898788-74-4 2,5-dimethyl 3' C21H26N2O Increased steric hindrance at 3'; potential reduced receptor binding
898783-73-8 2,5-dimethyl 4' C21H26N2O Improved solubility due to distal piperazine placement; possible lower membrane permeability
898783-19-2 2,6-dimethyl 2' C21H26N2O Higher rigidity; altered dipole moment affecting catalytic or biological activity

Key Observations:

Positional Isomerism: The 2,5-dimethyl substitution pattern (as in the parent compound) likely provides a balance between steric accessibility and electronic effects compared to the 2,6-dimethyl variant, which may introduce conformational rigidity . Piperazinomethyl placement at the 2' position (vs.

Biological Relevance: QSAR studies on benzophenone derivatives highlight the importance of substituent polarity and spatial arrangement in antimalarial activity. The 4-methylpiperazinomethyl group, with its nitrogen lone pairs, may improve binding to targets like farnesyltransferase, a key enzyme in malaria parasites .

The piperazine substituent in this compound could modulate ET efficiency, though temperature sensitivity (a drawback of Michler’s ketone) remains unstudied .

Comparison with Non-Benzophenone Analogs

The compound is distinct from hazardous peroxides like 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexyne (CAS: 78-63-7), which are thermally unstable and used as radical initiators . Key differences include:

  • Functional Groups: The peroxide group in hazardous analogs confers explosive reactivity, whereas the benzophenone-piperazine structure prioritizes stability for pharmacological or catalytic roles.
  • Applications: Peroxide analogs are industrial initiators, while benzophenone derivatives are explored for drug design or light-driven chemistry .

Biological Activity

2,5-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone is a compound belonging to the benzophenone family, which has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to opioid receptors. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H26N2O
  • Molecular Weight : 322.44 g/mol
  • CAS Number : 898783-15-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Electrophilic Aromatic Substitution : The presence of methyl groups enhances the nucleophilicity of the aromatic rings.
  • Nucleophilic Substitution Reactions : The piperazine moiety can be involved in further functionalization.

Opioid Receptor Interaction

Research indicates that this compound exhibits antagonist properties at opioid receptors. Studies have demonstrated its effectiveness in binding affinity and efficacy compared to other known antagonists. The presence of methyl substituents at both the 3 and 4 positions significantly enhances its potency as an antagonist.

Table 1: Comparison of Binding Affinity and Efficacy

Compound NameBinding Affinity (Ki)Efficacy (EC50)Remarks
This compoundLow nanomolar rangeLow nanomolar rangeNon-selective antagonist
3,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenoneLower than aboveModerateMore selective antagonist

Anti-inflammatory Activity

Benzophenones are known for their anti-inflammatory properties. Studies have shown that various derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. For instance, compounds similar to this compound demonstrated significant inhibition against these cytokines in vitro.

Case Study: Inhibition of Cytokines
In a study conducted by Khanum et al., several benzophenone derivatives were synthesized and tested for their ability to inhibit TNF-α production in LPS-stimulated human peripheral blood mononuclear cells. The most potent inhibitors had IC50 values ranging from 4 to 6 nM for TNF-α.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Methyl Substituents : The presence of methyl groups at positions 2 and 5 enhances receptor binding.
  • Piperazine Moiety : Contributes to the compound's ability to interact with opioid receptors and modulate biological responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.